Arecaidine propargyl ester tosylate

Übersicht

Beschreibung

Arecaidine propargyl ester tosylate is a potent muscarinic receptor agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors .

Molecular Structure Analysis

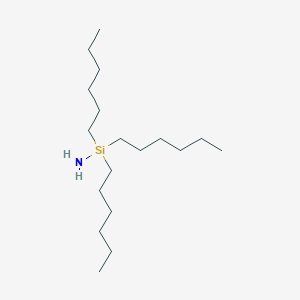

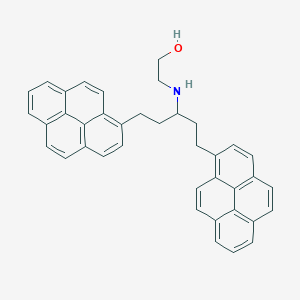

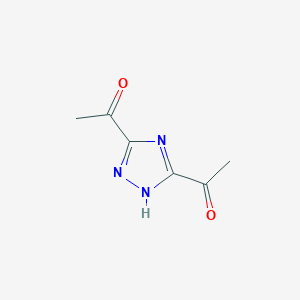

The molecular formula of Arecaidine propargyl ester tosylate is C10H13NO2.C7H8SO3 . Its average mass is 351.417 Da and its monoisotopic mass is 351.114044 Da .Physical And Chemical Properties Analysis

Arecaidine propargyl ester tosylate has a molecular weight of 351.42 . It is soluble up to 100 mM in water .Wissenschaftliche Forschungsanwendungen

Muscarinic Receptor Agonist

Arecaidine propargyl ester tosylate is a potent muscarinic receptor agonist . Muscarinic receptors are a type of acetylcholine receptor and play critical roles in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion. As an agonist, Arecaidine propargyl ester tosylate can activate these receptors, making it a valuable tool in research related to the nervous system and related diseases.

Cardiac Research

This compound shows some selectivity for cardiac versus ileal M2 receptors . The M2 receptors are a subtype of muscarinic receptors found in the heart and are responsible for slowing the heart rate. Therefore, Arecaidine propargyl ester tosylate can be used in cardiac research, particularly in studies related to heart rate regulation and cardiac diseases.

Wirkmechanismus

Target of Action

Arecaidine propargyl ester tosylate is a potent muscarinic receptor (mAChR) agonist . It shows some selectivity for cardiac M1 receptors over ileal M2 receptors . These receptors play a crucial role in the nervous system, particularly in the parasympathetic nervous system, where they mediate various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

As an agonist, arecaidine propargyl ester tosylate binds to the muscarinic acetylcholine receptors, mimicking the action of the natural neurotransmitter acetylcholine. This binding triggers a series of biochemical reactions that lead to the activation of the receptor and the subsequent physiological responses .

Biochemical Pathways

The activation of muscarinic acetylcholine receptors by arecaidine propargyl ester tosylate can influence several biochemical pathways. For instance, it can stimulate the phosphoinositide signaling pathway, leading to the release of intracellular calcium ions and the activation of protein kinase C. These events can result in various downstream effects, such as the contraction of smooth muscles or the slowing down of heart rate .

Result of Action

The activation of muscarinic acetylcholine receptors by arecaidine propargyl ester tosylate can lead to various molecular and cellular effects. For example, it can cause the contraction of smooth muscles, decrease heart rate, and stimulate glandular secretion. These effects are typically associated with the activation of the parasympathetic nervous system .

Safety and Hazards

In case of inhalation, it is recommended to move to fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;1-6-2-4-7(5-3-6)11(8,9)10/h1,5H,4,6-8H2,2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWIOMAWPVTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC=C(C1)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424994 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arecaidine propargyl ester tosylate | |

CAS RN |

147202-94-6 | |

| Record name | ARECAIDINE PROPARGYL ESTER TOSYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism behind APET's effects on dopamine release?

A: Research indicates that APET's influence on DA release is mediated indirectly through its impact on cholinergic interneurons within the striatum. [] By activating mAChRs on these interneurons, APET inhibits the release of acetylcholine (ACh). This, in turn, modifies the activity of nicotinic acetylcholine receptors (nAChRs) located on dopaminergic axons. The net result is a modulation of DA release probability. Interestingly, the specific mAChR subtypes involved differ between the dorsolateral striatum (caudate-putamen, CPu) and ventromedial striatum (nucleus accumbens, NAc). In the CPu, both M2 and M4 mAChRs are required for APET's effects, while in the NAc, only M4 is necessary. [] This suggests potential for region-specific targeting of DA modulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)